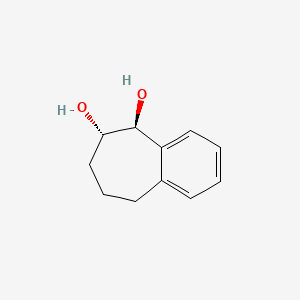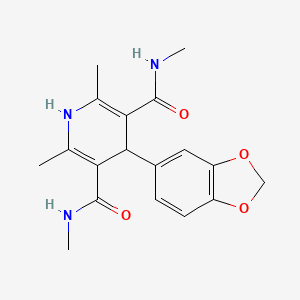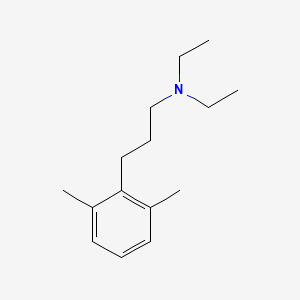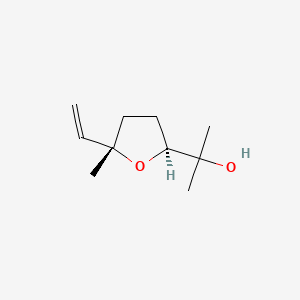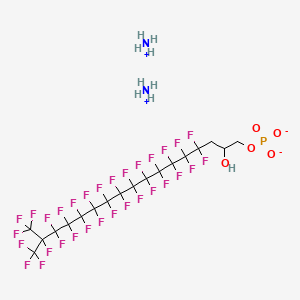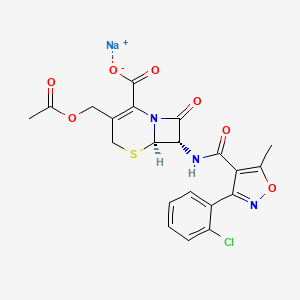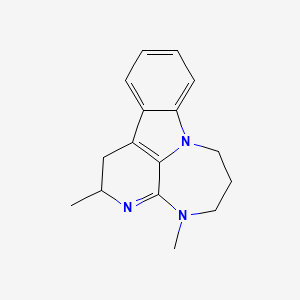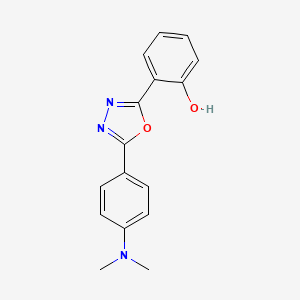
2-(5-(4-(Dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(4-(Dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)phenol is a compound that belongs to the class of phenols and oxadiazoles This compound is known for its unique structural features, which include a dimethylamino group attached to a phenyl ring, an oxadiazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-(Dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)phenol typically involves the formation of the oxadiazole ring followed by the introduction of the dimethylamino and phenol groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The dimethylamino group can be introduced through nucleophilic substitution reactions, while the phenol group can be added via hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable and green synthesis methods. For example, the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide and H2O2/HBr as reagents under mild conditions can be employed to introduce the phenol group . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-(Dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-(5-(4-(Dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)phenol has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 2-(5-(4-(Dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)phenol involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids.
Pathways: It may modulate signaling pathways, induce oxidative stress, or interfere with DNA replication and transcription
Comparison with Similar Compounds
Similar Compounds
2-(4-(Dimethylamino)phenyl)ethanol: Similar in structure but lacks the oxadiazole ring.
4-(Dimethylamino)phenyldiphenylphosphine: Contains a dimethylamino group but has different functional groups.
2-Phenyl substituted Benzimidazole derivatives: Share some structural similarities but belong to a different class of compounds.
Uniqueness
2-(5-(4-(Dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)phenol is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse applications.
Properties
CAS No. |
111997-60-5 |
|---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-[5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C16H15N3O2/c1-19(2)12-9-7-11(8-10-12)15-17-18-16(21-15)13-5-3-4-6-14(13)20/h3-10,20H,1-2H3 |
InChI Key |
IEAVALFYMJGXMA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


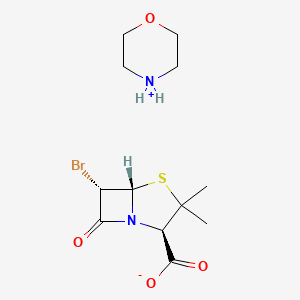
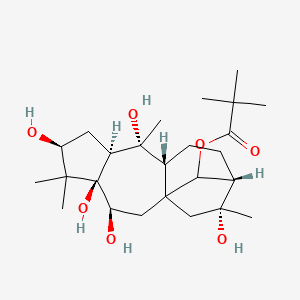
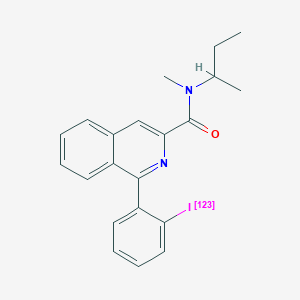
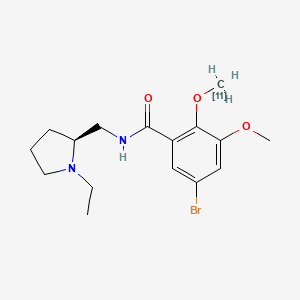
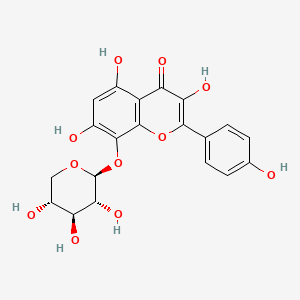
![(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B12735635.png)
